molecular formula C10H13N3 B13158819 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine

3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine

Katalognummer: B13158819
Molekulargewicht: 175.23 g/mol
InChI-Schlüssel: COJSGXJUUFCTIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is known for its significant biological and pharmacological activities. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde to form an imidazo[1,2-a]pyridine intermediate. This intermediate is then subjected to further functionalization to introduce the propan-1-amine group .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also explored to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine is unique due to the presence of the propan-1-amine group, which can enhance its biological activity and solubility. This structural modification can lead to improved pharmacokinetic properties and therapeutic potential compared to its analogs .

Eigenschaften

Molekularformel

C10H13N3

Molekulargewicht

175.23 g/mol

IUPAC-Name

3-imidazo[1,2-a]pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C10H13N3/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h1-2,5,7-8H,3-4,6,11H2

InChI-Schlüssel

COJSGXJUUFCTIG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC(=CN2C=C1)CCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.